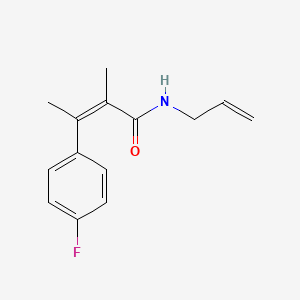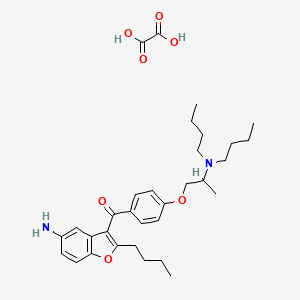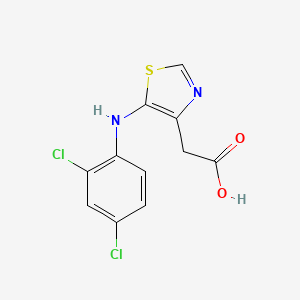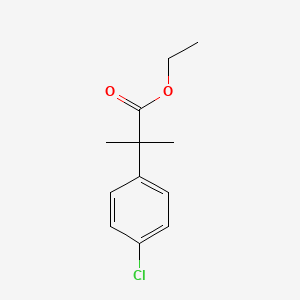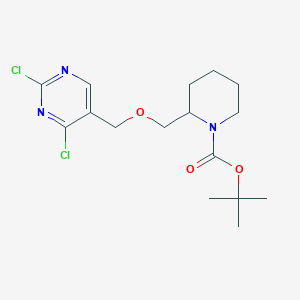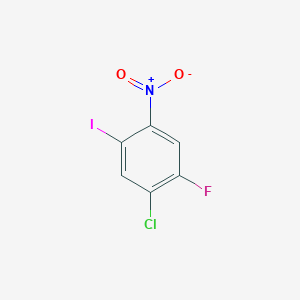
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene is an aromatic compound with a benzene ring substituted with chlorine, fluorine, iodine, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene typically involves multiple steps, starting from a benzene derivative. One common method is electrophilic aromatic substitution, where the benzene ring undergoes successive substitutions to introduce the desired substituents. For example, nitration of chlorobenzene can introduce the nitro group, followed by halogenation reactions to introduce chlorine, fluorine, and iodine .
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of these reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the nitro group can be further oxidized to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions or amines can be used under basic conditions.
Reduction: Catalysts like palladium or platinum can be used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amino derivatives if amines are used.
Reduction: Amino derivatives are formed from the reduction of the nitro group.
Oxidation: Various oxidized products can be formed depending on the conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene involves its interaction with various molecular targets. The presence of multiple halogens and a nitro group can influence its binding to enzymes and receptors, potentially inhibiting their activity. The compound can also participate in electron transfer reactions due to the electron-withdrawing nature of the nitro group .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-fluoro-2-nitrobenzene: Similar structure but lacks the iodine substituent.
2-Chloro-5-fluoro-4-nitrobenzene: Similar but with different positions of substituents.
1-Iodo-4-nitrobenzene: Lacks the chlorine and fluorine substituents.
Uniqueness
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene is unique due to the combination of chlorine, fluorine, iodine, and nitro groups on the benzene ring
Propiedades
Fórmula molecular |
C6H2ClFINO2 |
|---|---|
Peso molecular |
301.44 g/mol |
Nombre IUPAC |
1-chloro-2-fluoro-5-iodo-4-nitrobenzene |
InChI |
InChI=1S/C6H2ClFINO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H |
Clave InChI |
CONYGFFSPKNHAD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Cl)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


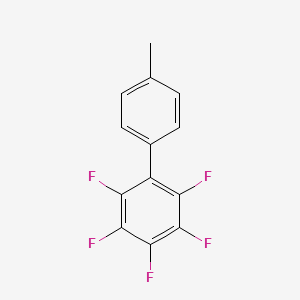
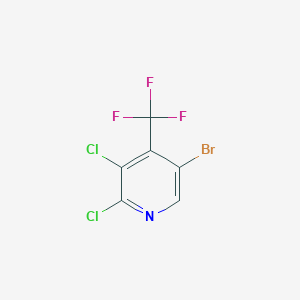
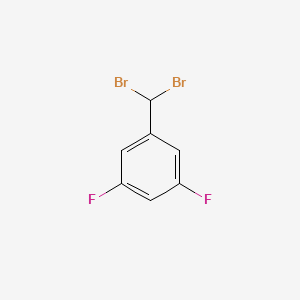



![4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester](/img/structure/B12843335.png)
![Potassium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12843342.png)
